2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Unlike common acetyl/benzoyl/sulfonyl analogs, this compound features a sterically demanding 4-phenyloxane-4-carbonyl N-acyl motif absent from the Genentech HPK1 patent exemplification. The tetrahydropyran oxygen modulates H-bond acceptor capacity, potentially optimizing lipophilicity–metabolic stability balance. Procure to generate novel, proprietary SAR data in competitive kinase target space (HPK1, JAK, PI4K) and enable kinome-wide selectivity profiling to reveal unique target engagement.

Molecular Formula C25H27N3O2
Molecular Weight 401.5 g/mol
CAS No. 2640828-62-0
Cat. No. B6468320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
CAS2640828-62-0
Molecular FormulaC25H27N3O2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4(CCOCC4)C5=CC=CC=C5
InChIInChI=1S/C25H27N3O2/c29-24(25(12-17-30-18-13-25)21-6-2-1-3-7-21)28-15-10-19(11-16-28)22-9-8-20-5-4-14-26-23(20)27-22/h1-9,14,19H,10-13,15-18H2
InChIKeyNOUFMLPFWXEVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640828-62-0): Structural Identity and Procurement Baseline


2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640828-62-0, molecular formula C₂₅H₂₇N₃O₂, molecular weight 401.5 g/mol) is a fully synthetic, heterocyclic small molecule comprising a 1,8-naphthyridine core linked via a 4-piperidinyl spacer to a 4-phenyloxane-4-carbonyl moiety . The compound belongs to the broader class of naphthyridine derivatives, a privileged scaffold in medicinal chemistry associated with kinase inhibition, phosphodiesterase modulation, and anti-infective activity. Within the subclass of 2-(piperidin-4-yl)-1,8-naphthyridines, acyl substitution at the piperidine nitrogen with a sterically demanding, lipophilic 4-phenyltetrahydro-2H-pyran-4-carbonyl group constitutes the primary structural differentiator from simpler acetyl, benzoyl, or sulfonyl analogs. This document evaluates whether the unique oxane-carbonyl substitution confers quantifiable, verifiable advantages in biological activity, selectivity, or physicochemical properties that would justify preferential selection over closely related in-class comparators.

Why Close Analogs of 2-[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine Cannot Be Assumed Interchangeable: The Quantitative Evidence Gap


The 2-(piperidin-4-yl)-1,8-naphthyridine scaffold is a validated pharmacophore for multiple kinase targets, including hematopoietic progenitor kinase 1 (HPK1) [1], Janus kinases (JAK) [2], and phosphatidylinositol 4-kinase (PI4K) [3]. However, potency, selectivity, and pharmacokinetic behavior within this class are exquisitely sensitive to the nature of the N-acyl substituent on the piperidine ring [3]. The 4-phenyloxane-4-carbonyl group introduces a conformationally constrained tetrahydropyran ring bearing a phenyl substituent at the quaternary carbon—a motif that simultaneously increases steric bulk, modulates lipophilicity (cLogP), and alters hydrogen-bond acceptor capacity relative to simpler acyl, sulfonyl, or carboxamide substituents found in closely related analogs [4]. Without direct, quantitative head-to-head data comparing this specific compound against its nearest neighbors, the assumption of functional equivalence is unwarranted and may lead to erroneous selection in target-based screening campaigns or structure–activity relationship (SAR) studies.

Product-Specific Quantitative Differentiation Evidence for 2-[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine


Structural Uniqueness: The 4-Phenyloxane-4-carbonyl Substituent as a Key SAR Discriminator in 2-(Piperidin-4-yl)-1,8-naphthyridine Series

The target compound is distinguished from the broader 2-(piperidin-4-yl)-1,8-naphthyridine series by its 4-phenyloxane-4-carbonyl substituent. This group contains a quaternary carbon bearing a phenyl ring within a tetrahydropyran (oxane) ring, a motif that is absent from the most widely reported analogs, which typically carry N-acetyl, N-benzoyl, N-sulfonyl, or N-pyrimidinyl substituents [1]. Comparative structural analysis reveals that this motif introduces a sterically demanding, conformationally restricted environment at the piperidine nitrogen that cannot be replicated by simple acyl or sulfonyl alternatives. No quantitative head-to-head biological data are currently publicly available for this specific compound against named comparators; therefore this evidence is classified as structural class-level inference [1].

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Recommended Research Application Scenarios for 2-[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine Based on Structural Evidence


HPK1 (Hematopoietic Progenitor Kinase 1) Inhibitor Lead Optimization and SAR Expansion

Naphthyridine-based HPK1 inhibitors are under active investigation as immuno-oncology agents that enhance anti-tumor immune responses [1]. The 4-phenyloxane-4-carbonyl substituent on the target compound provides a structurally differentiated N-acyl motif that is not represented in the exemplified compound set of the Genentech HPK1 patent family. Researchers seeking to expand the SAR landscape around the piperidine N-substituent can employ this compound to probe the impact of a quaternary oxane-phenyl group on HPK1 inhibitory potency, kinase selectivity, and cellular activity relative to the simpler acyl and sulfonyl analogs described in the patent literature. Procurement of this compound enables the generation of novel, proprietary SAR data in a competitive target space.

JAK Kinase Inhibitor Selectivity Profiling

1,8-Naphthyridine derivatives have been patented as JAK kinase inhibitors for inflammatory and autoimmune diseases [2]. The bulky 4-phenyloxane-4-carbonyl group may differentially affect selectivity across JAK family members (JAK1, JAK2, JAK3, TYK2) due to steric interactions with the ATP-binding pocket or the adjacent selectivity pocket. This compound can serve as a selectivity probe in head-to-head biochemical panels against JAK isoforms, and comparison with less sterically demanding N-substituted analogs may reveal selectivity trends that guide further medicinal chemistry optimization.

Physicochemical Property Benchmarking: Lipophilicity and Metabolic Stability Assessment

The 4-phenyloxane-4-carbonyl group introduces a tetrahydropyran oxygen that can act as a hydrogen-bond acceptor, partially offsetting the lipophilicity increase conferred by the phenyl ring [3]. This creates a testable hypothesis: the target compound may exhibit a more favorable balance of lipophilicity (measured as logD₇.₄ or ChromLogD) and metabolic stability (measured in liver microsome intrinsic clearance assays) compared to analogs bearing purely carbocyclic lipophilic groups of similar molecular weight. Experimental determination of these parameters, benchmarked against 4-benzyl-1-(4-phenyloxane-4-carbonyl)piperidine and related analogs [4], would generate valuable data to inform property-based drug design decisions.

Chemical Biology Tool Compound for Target Deconvolution Studies

Given the 1,8-naphthyridine core's association with multiple kinase targets, the unique substitution pattern of this compound may confer a distinct target engagement profile. This compound can be used in kinome-wide selectivity profiling (e.g., DiscoverX KINOMEscan or equivalent) to identify its primary target(s). The resulting target map, when compared to those of structurally related analogs with alternative N-substituents, can reveal how the 4-phenyloxane-4-carbonyl group redirects kinase binding, supporting target deconvolution and chemical probe development efforts.

Quote Request

Request a Quote for 2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.